molecular formula C11H12FNO2 B7887101 Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B7887101
M. Wt: 209.22 g/mol
InChI Key: LXKBXAKYHGNKAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with ketones, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as zeolites or acidic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group instead of a fluoro group.

    1,2,3,4-Tetrahydroquinoline: The parent compound without any substituents.

Uniqueness

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to the presence of both a fluoro group and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKBXAKYHGNKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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